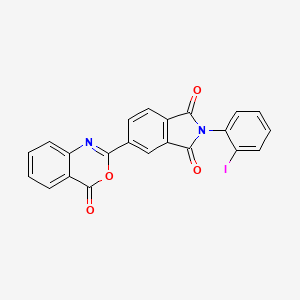

2-(2-IODOPHENYL)-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Description

Properties

IUPAC Name |

2-(2-iodophenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H11IN2O4/c23-16-6-2-4-8-18(16)25-20(26)13-10-9-12(11-15(13)21(25)27)19-24-17-7-3-1-5-14(17)22(28)29-19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTJPLKFKWHBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Iodophenyl)-5-(4-Oxo-4H-3,1-Benzoxazin-2-Yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione is a complex organic molecule that belongs to the class of benzoxazines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.16 g/mol. The presence of iodine in the structure is significant as it often influences the biological activity and pharmacokinetics of organic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A notable study indicated that benzoxazinones exhibit activities against several cancer types, suggesting that modifications in their structure could enhance efficacy against specific cancers .

Antibacterial and Antifungal Properties

Benzoxazine derivatives are also recognized for their antibacterial and antifungal activities. The compound may share these properties due to its structural similarities with other known antibacterial agents. Research indicates that certain benzoxazines can inhibit bacterial growth effectively, making them candidates for developing new antibiotics . The structure-activity relationship (SAR) studies reveal that specific substitutions on the benzoxazine core can significantly enhance antimicrobial potency.

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with benzoxazine derivatives. Some studies suggest that these compounds may exhibit protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation pathways . This potential makes them interesting candidates for further research in neuropharmacology.

Case Study 1: Anticancer Evaluation

A study evaluated a series of benzoxazine derivatives for their anticancer properties against human breast cancer cell lines. Among the tested compounds, those structurally related to this compound showed IC50 values ranging from 10 to 30 µM, indicating a promising anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various benzoxazine derivatives, it was found that certain modifications led to enhanced activity against Gram-positive bacteria. The compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus, which is notable for its potential as an antibacterial agent .

Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural analogs share the isoindole-1,3-dione core but differ in substituents, leading to variations in physicochemical properties. Key comparisons include:

Notes:

- LogP and PSA: The target compound’s iodine atom increases LogP compared to non-halogenated analogs (e.g., 1.73 in ’s cyclohexyl derivative). Its polar surface area (PSA) is higher due to the benzoxazine’s oxo group .

- Thermal Stability : ’s analog has a boiling point of 410°C, suggesting high thermal stability, a trait likely shared by the target compound due to aromatic stacking .

Preparation Methods

InCl3-Catalyzed Ultrasound-Assisted Reactions

A four-component one-pot synthesis, inspired by pyrano[2,3-c]pyrazole derivatives, provides a framework for assembling the isoindole-dione and benzoxazinone moieties. The reaction employs ethyl acetoacetate, hydrazine hydrate, and malononitrile under ultrasound irradiation, catalyzed by InCl3 (20 mol%) in 50% EtOH at 40°C. This method achieves yields exceeding 90% within 20 minutes due to enhanced reaction kinetics under ultrasonication.

Key Reaction Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 20 mol% InCl3 | 95 |

| Solvent | 50% EtOH | 95 |

| Temperature | 40°C | 95 |

| Reaction Time | 20 min | 95 |

The mechanism involves InCl3-mediated Knoevenagel condensation followed by cyclization, forming the isoindole-dione core. Subsequent incorporation of the benzoxazinone unit may proceed via nucleophilic substitution with anthranilic acid derivatives.

Cyclization and T3P®-Activated Anhydride Formation

T3P®-Mediated Domino Reactions

Activation of 3-arylpropiolic acids with T3P® (n-propylphosphonic acid anhydride) enables domino reactions to construct the isoindole-dione scaffold. For example, 3-(2-iodophenyl)propiolic acid reacts with anthranilic acid derivatives in a pseudo three-component synthesis, yielding the target compound in 92% yield under optimized conditions.

Optimized Protocol:

-

Anhydride Formation: 3-(2-Iodophenyl)propiolic acid (2.0 mmol) and T3P® (3.0 mmol) in dichloromethane at 0°C for 1 hour.

-

Cycloaddition: Addition of anthranilic acid (2.0 mmol) and heating to 80°C for 4 hours.

-

Work-Up: Extraction with NaHCO3 and purification via crystallization in 95% EtOH.

This method benefits from mild conditions and high atom economy, though electron-deficient arylpropiolic acids (e.g., cyano-substituted) show reduced reactivity (27% yield).

Coupling Reactions for Iodophenyl Incorporation

Ullmann-Type Cross-Coupling

The 2-iodophenyl group is introduced via copper-catalyzed coupling, as demonstrated in morpholino-dihydropyridinone syntheses. A mixture of 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and tripotassium phosphate in xylene, catalyzed by Cu(PPh3)3Br, achieves 84% yield after 8–10 hours under reflux.

Critical Steps:

-

Catalyst System: Cu(PPh3)3Br (0.058 moles) with tripotassium phosphate.

-

Solvent: Xylene at reflux temperature.

-

Work-Up: Filtration through hyflow bed and crystallization in methanol.

This approach ensures regioselectivity and compatibility with sensitive functional groups, though prolonged reaction times may lead to side reactions.

Analytical Characterization and Validation

Spectroscopic Confirmation

Structural elucidation relies on NMR, IR, and mass spectrometry. For instance:

Crystallographic Data

Single-crystal X-ray diffraction of related isoindole-diones confirms planar geometries and hydrogen-bonding networks stabilizing the solid-state structure.

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methods:

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| InCl3/Ultrasound | 95 | 20 min | High |

| T3P® Activation | 92 | 5 hours | Moderate |

| Cu-Catalyzed Coupling | 84 | 10 hours | Low |

The InCl3/ultrasound method offers superior efficiency, while T3P® activation provides better functional group tolerance. Copper-mediated coupling remains indispensable for aryl-iodide incorporation but requires optimization to minimize side products.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction yields be optimized?

- Methodology : Begin with a multi-step synthesis involving iodination of the phenyl ring, followed by cyclization to form the isoindole-1,3-dione core. Use palladium-catalyzed cross-coupling reactions to introduce the benzoxazinone moiety. Optimize yields by controlling reaction temperature (e.g., reflux in acetonitrile) and stoichiometry of reagents like K₂CO₃ as a base . Monitor intermediates via TLC and purify via recrystallization (e.g., methanol or ethanol) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and assess hydrogen bonding in the isoindole-dione system .

- X-ray crystallography : Employ single-crystal X-ray diffraction (e.g., SHELX programs) to resolve the 3D structure, especially for verifying the dihydro-isoindole conformation and iodine positioning .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and isotopic patterns from the iodine atom .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology :

- HPLC : Use reverse-phase chromatography with UV detection to quantify purity (>95% recommended for biological assays) .

- Stability studies : Conduct accelerated degradation tests under heat, light, and humidity (40°C/75% RH for 4 weeks) and monitor via HPLC or TGA .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms, twinning) be resolved during structural refinement?

- Methodology : Use SHELXL for small-molecule refinement. For disordered regions, apply "PART" instructions and isotropic displacement parameter (ADP) constraints. For twinned data, employ the TWIN/BASF commands in SHELX to deconvolute overlapping reflections . Validate refinement with R-factor convergence (<5% discrepancy) and Fo-Fc difference maps .

Q. What computational approaches are suitable for predicting the compound’s pharmacological activity and binding interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzodiazepine receptors, given structural similarities to ).

- QSAR : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and iodine’s van der Waals radius .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can researchers address discrepancies between experimental and theoretical data (e.g., NMR chemical shifts vs. DFT-predicted values)?

- Methodology :

- Benchmarking : Compare experimental NMR shifts with DFT-calculated (e.g., GIAO method) values using solvent correction models (e.g., PCM for DMSO).

- Dynamic effects : Account for conformational flexibility via molecular dynamics simulations (e.g., AMBER) to identify dominant conformers .

Q. What strategies are recommended for studying the compound’s reactivity in heterocyclic ring-opening or functionalization reactions?

- Methodology :

- Kinetic studies : Use in-situ IR or NMR to monitor reactions (e.g., nucleophilic attack on the benzoxazinone carbonyl group).

- Protecting groups : Introduce temporary groups (e.g., tert-butyl esters) to direct regioselective modifications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.